molecular formula C18H30N2O B1465544 2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol CAS No. 1353497-72-9

2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol

Cat. No.: B1465544
CAS No.: 1353497-72-9
M. Wt: 290.4 g/mol
InChI Key: CNMFUWYITBRDRU-UHFFFAOYSA-N
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Description

2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol is a chemical compound with a complex structure that includes a phenol group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization to introduce the isobutyl and isopropyl groups. The final step involves the attachment of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Isobutyl-2-methyl-1-piperazinyl)methyl]phenol
  • 2-[(5-Isobutyl-2-ethyl-1-piperazinyl)methyl]phenol

Uniqueness

2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a phenol group and a piperazine ring with isobutyl and isopropyl substituents makes it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(2-methylpropyl)-2-propan-2-ylpiperazin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-13(2)9-16-12-20(17(10-19-16)14(3)4)11-15-7-5-6-8-18(15)21/h5-8,13-14,16-17,19,21H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFUWYITBRDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(C(CN1)C(C)C)CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol
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2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol
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2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol
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2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol

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